molecular formula C14H11Cl2F3N4O2S B3128853 N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide CAS No. 338978-16-8

N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide

Cat. No.: B3128853
CAS No.: 338978-16-8
M. Wt: 427.2 g/mol
InChI Key: KEBIYFPXOJGIIM-UHFFFAOYSA-N
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Description

N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide is an intricate organic compound of notable interest within the chemical and pharmaceutical sectors. Its structure, featuring multiple halogens, an imidoyl, and a thiazole ring, suggests a compound with potent bioactivity and diverse reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide can typically involve multi-step organic reactions. One plausible route involves the following stages:

  • Formation of 2-(2,4-dichlorophenoxy)ethanal: This step could involve the reaction of 2,4-dichlorophenol with ethyl chloroacetate followed by hydrolysis and reduction.

  • Formation of 2-(2,4-dichlorophenoxy)ethanimidoyl chloride: This could be achieved by reacting 2-(2,4-dichlorophenoxy)ethanal with thionyl chloride.

  • Coupling with 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide: The final compound might be formed by coupling 2-(2,4-dichlorophenoxy)ethanimidoyl chloride with 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide in a suitable solvent like dichloromethane with an appropriate base like triethylamine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthesis steps to ensure high yield, purity, and scalability. This could include the use of continuous flow reactors and the refinement of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide is expected to undergo several types of chemical reactions, including:

  • Oxidation: The compound could be susceptible to oxidation, especially at the thiazole ring and hydrazide functionalities.

  • Reduction: Selective reduction might be performed on the imidoyl group or the halogens, although this requires careful conditions to avoid over-reduction.

  • Substitution Reactions: Halogen atoms on the aromatic ring offer sites for nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reduction Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Substitution Reagents: Sodium ethoxide (NaOEt), sodium amide (NaNH₂)

Major Products Formed: The products of these reactions depend on the specific conditions but may include derivatives with modified substituents at the halogen sites, reduced imidoyl groups, or oxidized thiazole rings.

Scientific Research Applications

N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide finds application in multiple scientific areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure makes it an interesting subject for studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: Its potential bioactivity, particularly due to the presence of multiple halogens and a thiazole ring, makes it a candidate for biological assays, possibly as an enzyme inhibitor or a receptor ligand.

  • Medicine: The compound's structure suggests potential pharmacological properties, making it a candidate for drug development studies aimed at conditions such as cancer, bacterial infections, or inflammatory diseases.

  • Industry: It could be used in material science for developing novel polymers or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The compound likely exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The exact mechanism can vary based on the context, but generally involves:

  • Binding to Active Sites: The compound may act by binding to the active sites of enzymes, inhibiting their activity. This could involve hydrogen bonding, hydrophobic interactions, or covalent modification.

  • Pathway Modulation: It might also modulate signaling pathways by binding to receptors, altering cellular responses. The presence of halogens and a thiazole ring can influence its binding affinity and specificity.

Comparison with Similar Compounds

Compared to other compounds with similar functionalities, N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide is unique in its combination of halogens, an imidoyl group, and a thiazole ring. Similar compounds include:

  • Thiazole Derivatives: Compounds with the thiazole ring structure, like thiamine (vitamin B1), which shows biological activity.

  • Halogenated Aromatics: Compounds like 2,4-dichlorophenoxyacetic acid, used as herbicides, which share some structural features but differ in overall complexity.

  • Hydrazides: Compounds such as isoniazid, an anti-tuberculosis drug, which shares the hydrazide functional group but differs in its pharmacological targets and applications.

Through these comparisons, this compound stands out for its structural complexity and potential multifaceted applications.

Properties

IUPAC Name

N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2F3N4O2S/c1-6-21-12(14(17,18)19)11(26-6)13(24)23-22-10(20)5-25-9-3-2-7(15)4-8(9)16/h2-4H,5H2,1H3,(H2,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBIYFPXOJGIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)NN=C(COC2=C(C=C(C=C2)Cl)Cl)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(S1)C(=O)N/N=C(/COC2=C(C=C(C=C2)Cl)Cl)\N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101110998
Record name 2-Methyl-4-(trifluoromethyl)-5-thiazolecarboxylic acid 2-[2-(2,4-dichlorophenoxy)-1-iminoethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101110998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338978-16-8
Record name 2-Methyl-4-(trifluoromethyl)-5-thiazolecarboxylic acid 2-[2-(2,4-dichlorophenoxy)-1-iminoethyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338978-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-(trifluoromethyl)-5-thiazolecarboxylic acid 2-[2-(2,4-dichlorophenoxy)-1-iminoethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101110998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide
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N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide
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N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide
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N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide
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N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide

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